REACTION_CXSMILES
|
[C:1]([CH:4]([CH2:16][CH2:17][CH2:18][CH:19]([O:25][C:26](=[O:28])[CH3:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])(O)=[O:2].S(Cl)([Cl:31])=O>C1C=CC=CC=1>[Cl:31][C:1]([CH:4]([CH2:16][CH2:17][CH2:18][CH:19]([O:25][C:26](=[O:28])[CH3:27])[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:2]
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Name
|
ethyl 8-carboxy-12-acetoxyheptadecanoate
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Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C(CCCCCCC(=O)OCC)CCCC(CCCCC)OC(C)=O
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Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatile materials are removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator in vacuo
|
Name
|
|
Type
|
|
Smiles
|
ClC(=O)C(CCCCCCC(=O)OCC)CCCC(CCCCC)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |